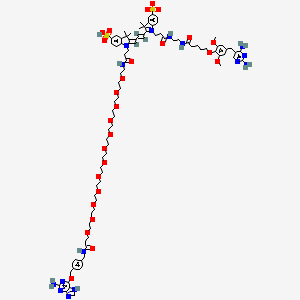
2-(3-(1-(1-(4-(((2-amino-7H-purin-6-yl)oxy)methyl)phenyl)-3,43-dioxo-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-2,42-diazapentatetracontan-45-yl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-(3-((2-(5-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)pentanamido)ethyl)amino)-3-oxopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(1-(1-(4-(((2-amino-7H-purin-6-yl)oxy)methyl)phenyl)-3,43-dioxo-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-2,42-diazapentatetracontan-45-yl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-(3-((2-(5-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)pentanamido)ethyl)amino)-3-oxopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final assembly of the compound through coupling reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
The compound may have applications in various scientific fields, including:
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its molecular structure and the specific biological or chemical pathways it interacts with. Potential molecular targets and pathways may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to and modulating the activity of cellular receptors.
Signaling Pathways: Interference with intracellular signaling cascades.
Properties
Molecular Formula |
C89H125N15O26S2 |
|---|---|
Molecular Weight |
1885.2 g/mol |
IUPAC Name |
2-[(E,3E)-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1-[3-[2-[5-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]pentanoylamino]ethylamino]-3-oxopropyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C89H125N15O26S2/c1-88(2)69-57-67(131(109,110)111)17-19-71(69)103(27-21-78(106)94-25-24-93-77(105)12-7-8-29-129-82-73(115-5)55-65(56-74(82)116-6)54-66-60-97-86(91)100-83(66)90)75(88)10-9-11-76-89(3,4)70-58-68(132(112,113)114)18-20-72(70)104(76)28-22-79(107)95-26-31-118-33-35-120-37-39-122-41-43-124-45-47-126-49-51-128-53-52-127-50-48-125-46-44-123-42-40-121-38-36-119-34-32-117-30-23-80(108)96-59-63-13-15-64(16-14-63)61-130-85-81-84(99-62-98-81)101-87(92)102-85/h9-11,13-20,55-58,60,62H,7-8,12,21-54,59,61H2,1-6H3,(H12-,90,91,92,93,94,95,96,97,98,99,100,101,102,105,106,107,108,109,110,111,112,113,114) |
InChI Key |
QTJGQNHHCOVSTL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCCNC(=O)CCCCOC8=C(C=C(C=C8OC)CC9=CN=C(N=C9N)N)OC)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCCNC(=O)CCCCOC8=C(C=C(C=C8OC)CC9=CN=C(N=C9N)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


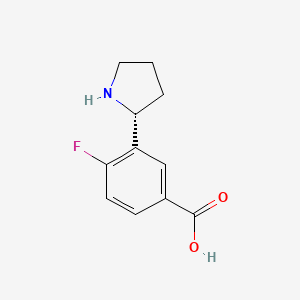
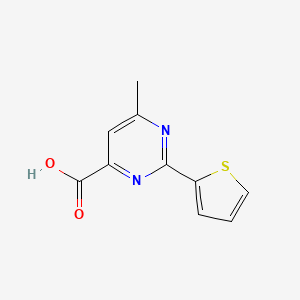

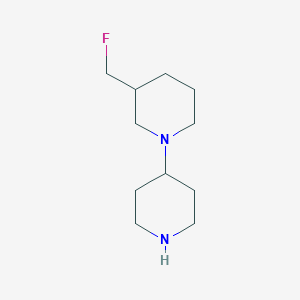
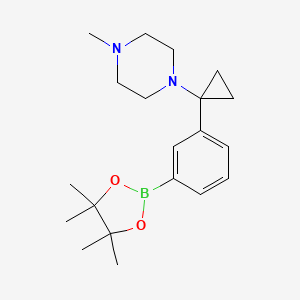

![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)

![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
